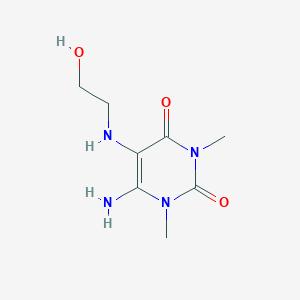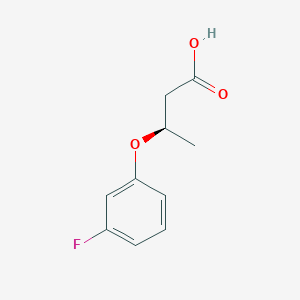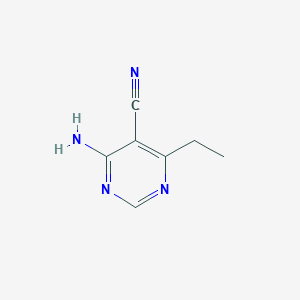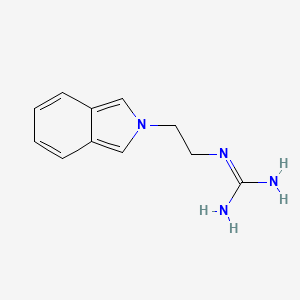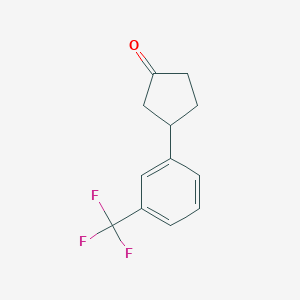
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carbonylated pyridine derivatives .
Applications De Recherche Scientifique
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the bromine atoms.
3-Bromo-5-chloropyridine: This compound is similar but lacks the chloromethyl group.
2,3-Dibromo-5-chloropyridine: This compound has bromine atoms at different positions and is used in regiospecific reactions.
Uniqueness
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C6H3Br2Cl2N |
|---|---|
Poids moléculaire |
319.81 g/mol |
Nom IUPAC |
2,6-dibromo-3-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2 |
Clé InChI |
UYARDOZUCYVRLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Br)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




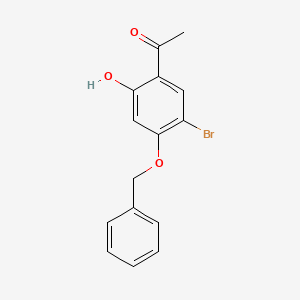

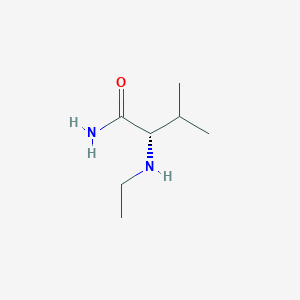
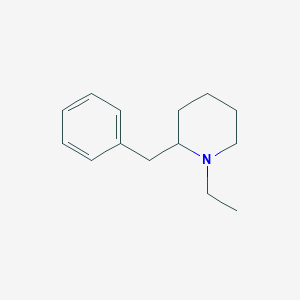
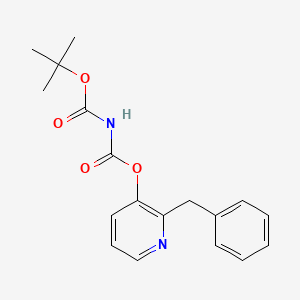
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
